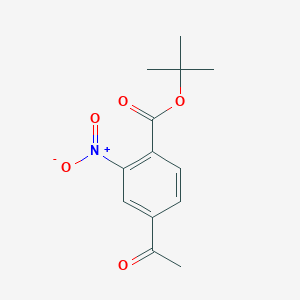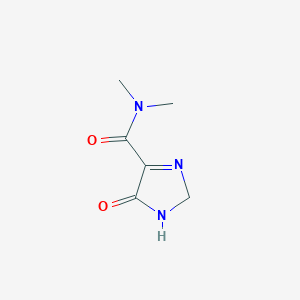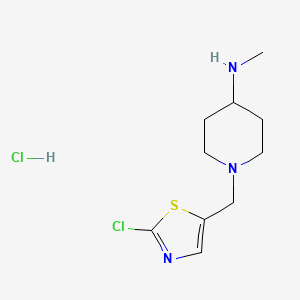
4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzene ring substituted with a sulfonyl chloride group and a methoxy group linked to a 1-methyl-1H-pyrazol-4-yl moiety. Sulfonyl chlorides are known for their reactivity and are widely used in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Métodos De Preparación
The synthesis of 4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through various methods, including the cyclocondensation of hydrazine with a 1,3-diketone or the reaction of an alkyne with an azide in the presence of a catalyst.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy-containing reagent reacts with the pyrazole intermediate.
Formation of the Benzene Sulfonyl Chloride: The final step involves the reaction of the pyrazole-methoxy intermediate with benzenesulfonyl chloride under appropriate conditions to yield the target compound.
Análisis De Reacciones Químicas
4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines to form sulfonamides or with alcohols to form sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate ester derivatives, respectively. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the chloride more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
4-((1-Methyl-1H-pyrazol-4-yl)methoxy)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl Chloride: A simpler sulfonyl chloride with a benzene ring directly attached to the sulfonyl chloride group.
4-Methylbenzenesulfonyl Chloride: Similar to benzenesulfonyl chloride but with a methyl group on the benzene ring.
4-Nitrobenzenesulfonyl Chloride: Contains a nitro group on the benzene ring, which further increases the reactivity of the sulfonyl chloride group.
The uniqueness of this compound lies in the presence of the pyrazole moiety, which can impart additional biological activity and reactivity compared to simpler sulfonyl chlorides .
Propiedades
Fórmula molecular |
C11H11ClN2O3S |
|---|---|
Peso molecular |
286.74 g/mol |
Nombre IUPAC |
4-[(1-methylpyrazol-4-yl)methoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C11H11ClN2O3S/c1-14-7-9(6-13-14)8-17-10-2-4-11(5-3-10)18(12,15)16/h2-7H,8H2,1H3 |
Clave InChI |
XMPBMSIBOZPKLI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)COC2=CC=C(C=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


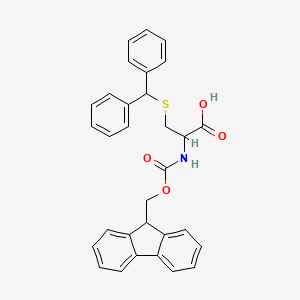
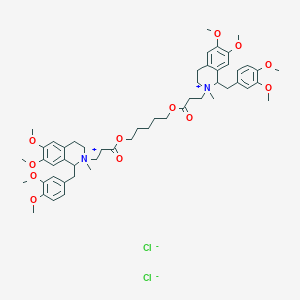
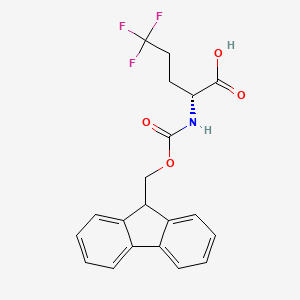
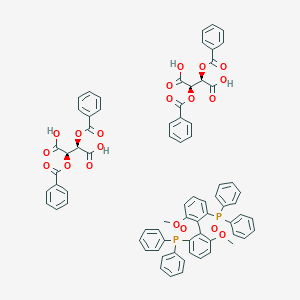
![5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine](/img/structure/B12824197.png)
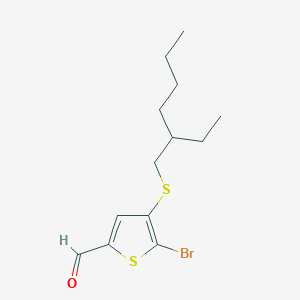
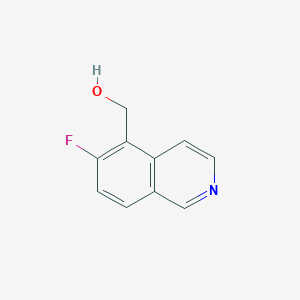
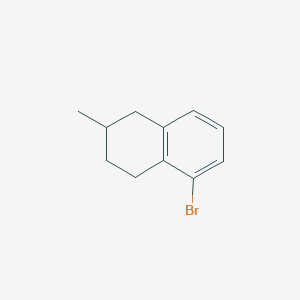
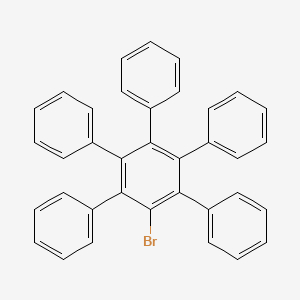

![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
